(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol
Description
This compound is a triarylmethanol derivative featuring a 2,5-dimethylphenyl group, a phenyl group, and a substituted imidazole moiety (2-ethyl-1-methyl-1H-imidazol-5-yl). The hydroxyl group on the central carbon enables nucleophilic reactivity, while the aromatic and heterocyclic components contribute to diverse chemical and biological properties.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(2-ethyl-3-methylimidazol-4-yl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-5-20-22-14-19(23(20)4)21(24,17-9-7-6-8-10-17)18-13-15(2)11-12-16(18)3/h6-14,24H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZIDGRZRBSITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1C)C(C2=CC=CC=C2)(C3=C(C=CC(=C3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of 2,5-dimethylphenyl with benzyl chloride, followed by the introduction of the imidazole ring through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate to yield the desired phenylmethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
| Compound Name | Structural Differences | Key Properties/Activities |
|---|---|---|
| (2,3-Dimethylphenyl)(1-Trityl-1H-Imidazol-5-yl)Methanol | - 2,3-Dimethylphenyl vs. 2,5-dimethylphenyl - Trityl (triphenylmethyl) group on imidazole vs. 2-ethyl-1-methyl |
- Enhanced steric bulk from trityl group reduces solubility but improves binding specificity in enzyme inhibition studies . |
| Ethyl 2-(2,5-Difluorophenyl)-5-Methyl-1H-Imidazole-4-Carboxylate | - Carboxylate ester vs. methanol group - Fluorine substituents on phenyl |
- Fluorine atoms increase electronegativity, enhancing membrane permeability and antimicrobial activity . |
| 1-(2,3-Dimethylphenyl)-1-(1-Trityl-1H-Imidazol-5-yl)Ethanol | - Ethanol group vs. methanol - Ethyl substitution on central carbon |
- Ethanol group improves hydrogen-bonding capacity, influencing pharmacokinetic properties . |
| (1-Isobutyl-1H-Imidazol-5-yl)Methanol | - Isobutyl vs. 2-ethyl-1-methyl on imidazole | - Isobutyl substitution enhances lipophilicity, correlating with improved antifungal activity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
